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These application notes provide a comprehensive overview and detailed protocols for the
expression and purification of active Tyrosine Kinase 2 (TYK2), a key mediator in cytokine
signaling pathways. The following sections detail the methodologies for producing and isolating
TYK2 for use in downstream applications such as enzymatic assays, structural biology, and
inhibitor screening.

Introduction to TYK2

Tyrosine Kinase 2 (TYK2) is a non-receptor tyrosine kinase and a member of the Janus kinase
(JAK) family, which also includes JAK1, JAK2, and JAK3.[1] TYK2 plays a crucial role in the
signal transduction of various cytokines, including type | interferons (IFN-a/B), IL-6, IL-10, IL-12,
and IL-23.[2] Upon cytokine binding to their receptors, TYK2 is activated and proceeds to
phosphorylate downstream Signal Transducer and Activator of Transcription (STAT) proteins.
This phosphorylation event leads to the dimerization of STATSs, their translocation to the
nucleus, and the subsequent regulation of gene expression. Due to its central role in immune
responses, TYK2 has emerged as a significant therapeutic target for a range of autoimmune
and inflammatory diseases.

TYK2 Signaling Pathway

The diagram below illustrates the canonical JAK-STAT signaling pathway mediated by TYK2.
Cytokine binding to its receptor induces receptor dimerization and the trans-phosphorylation
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and activation of receptor-associated TYK2 and another JAK family member. The activated
kinases then phosphorylate the receptor, creating docking sites for STAT proteins. The STATs
are subsequently phosphorylated by the JAKs, dimerize, and translocate to the nucleus to

modulate gene transcription.
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TYK2-mediated JAK-STAT signaling pathway.

Quantitative Data Summary

The expression and purification of recombinant TYK2 have been achieved using various
systems, with baculovirus-infected insect cells being a common choice for producing active,
full-length protein. The following tables summarize quantitative data from commercially
available recombinant TYK2 proteins and published literature.

Table 1: Recombinant Human TYK2 Protein Characteristics
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Specific
. o Molecular o
Expression  Affinity . . Activity
Construct Weight Purity .
System Tag(s) (nmol/min/
(kDa)
mg)
Baculovirus- N-terminal
Full-length ~110 >90% 1.8
Sf9 cells GST
Kinase ) ) Suitable for
) Baculovirus- N-terminal - )
Domain (aa ] ~40 Not specified kinase
Sf21 cells 6xHis
875-end) assays
Mammalian N
Full-length I Myc-DDK ~134 >80% Not specified
cells
N-terminal
aa 556-871 E. coli 10xHis, C- ~42.6 >85% Not specified
terminal Myc
Full-length,
doubly Not specified H6, FLAG Not specified Not specified Active
tagged

Table 2: Buffer Compositions for TYK2 Purification and Assays
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Buffer Type Composition

50mM Tris-HCI, pH 7.5, 150mM NacCl, 10mM
Storage Buffer glutathione, 0.1mM EDTA, 0.25mM DTT, 0.1mM
PMSF, 25% glycerol

50 mM sodium phosphate, pH 8.0, 500 mM
Lysis Buffer (Native) NaCl, 0.5% Triton X-100, 10% glycerol, 10 mM

imidazole

40mM Tris-HCI, pH 7.4, 20mM MgClz, 2.5 mM

Kinase Assay Buffer
MnClz, 0.1mg/mL BSA, 50uM DTT

20 mM sodium phosphate, 0.5 M NaCl, 10 mM

Ni-NTA Binding Buffer o
imidazole, pH 7.4

20 mM sodium phosphate, 0.5 M NaCl, 500 mM
imidazole, pH 7.4

Ni-NTA Elution Buffer

Experimental Protocols

The following protocols provide a detailed methodology for the expression of full-length TYK2 in
a baculovirus-insect cell system and a two-step purification process involving affinity and size-
exclusion chromatography.

Experimental Workflow
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Workflow for TYKZ2 expression and purification.

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/product/b1180145?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1180145?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Protocol 1: Expression of His-tagged Full-Length TYK2
in Baculovirus-Infected Insect Cells

This protocol is adapted from standard baculovirus expression methodologies.

1. Generation of Recombinant Baculovirus: a. Subclone the full-length human TYK2 cDNA into
a baculovirus transfer vector (e.g., pFastBac™ HT) that incorporates an N-terminal 6xHis tag.
b. Generate recombinant bacmid DNA in E. coli DH10Bac™ cells according to the
manufacturer's protocol (e.g., Bac-to-Bac® system). c. Isolate the high molecular weight
recombinant bacmid DNA.

2. Transfection of Insect Cells and Virus Amplification: a. Culture Spodoptera frugiperda (Sf9)
cells in a serum-free medium (e.g., Sf-900™ |ll SFM) at 27°C. b. For transfection, seed 1 x 10°
Sf9 cells in a 6-well plate and allow them to attach. c. Prepare a transfection complex with the
recombinant bacmid DNA and a suitable transfection reagent (e.g., Cellfectin® I1). d. Incubate
the cells with the transfection complex for 5 hours, then replace the medium. e. Harvest the
supernatant containing the P1 viral stock after 72 hours. f. Amplify the viral stock by infecting a
larger culture of Sf9 cells (e.g., 50 mL at 2 x 10° cells/mL) with the P1 stock at a low multiplicity
of infection (MOI) of 0.1. g. Harvest the P2 viral stock after 48-72 hours when signs of infection
are visible. Titer the P2 stock using a plaque assay or gPCR.

3. Large-Scale Protein Expression: a. Inoculate a suspension culture of Sf9 cells (e.g., 1 Liter
at 2 x 10° cells/mL) with the P2 recombinant baculovirus stock at an MOI of 1-5. b. Incubate the
culture at 27°C with shaking (e.g., 130 rpm) for 48 to 72 hours. c. Harvest the infected insect
cells by centrifugation at 1,000 x g for 15 minutes at 4°C. d. The cell pellet can be stored at
-80°C until purification.

Protocol 2: Two-Step Purification of His-tagged Full-
Length TYK2

This protocol is based on the procedure described by Emmons et al. (2012) for a doubly
tagged full-length TYK2 and adapted for a His-tagged protein.[1]

1. Cell Lysis and Clarification: a. Resuspend the frozen cell pellet in 4 volumes of ice-cold Lysis
Buffer (50 mM Sodium Phosphate, pH 8.0, 500 mM NaCl, 10 mM Imidazole, 10% Glycerol, 1%
Triton X-100, supplemented with protease and phosphatase inhibitors). b. Lyse the cells by
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sonication on ice. c. Clarify the lysate by centrifugation at 30,000 x g for 30 minutes at 4°C. d.
Collect the supernatant containing the soluble His-tagged TYK2.

2. Step 1: Immobilized Metal Affinity Chromatography (IMAC): a. Equilibrate a Ni-NTA agarose
column with 5-10 column volumes of Binding Buffer (50 mM Sodium Phosphate, pH 8.0, 500
mM NaCl, 10 mM Imidazole, 10% Glycerol). b. Load the clarified lysate onto the column at a
slow flow rate (e.g., 0.5-1 mL/min). c. Wash the column with 10-20 column volumes of Wash
Buffer (50 mM Sodium Phosphate, pH 8.0, 500 mM NacCl, 20 mM Imidazole, 10% Glycerol) to
remove non-specifically bound proteins. d. Elute the His-tagged TYK2 from the column using
an imidazole gradient (e.g., 20-500 mM) in a base buffer of 50 mM Sodium Phosphate, pH 8.0,
500 mM NacCl, 10% Glycerol. e. Collect fractions and analyze by SDS-PAGE to identify those
containing TYK2.

3. Step 2: Size-Exclusion Chromatography (SEC): a. Pool the IMAC fractions containing the
highest concentration of TYK2 and concentrate them using an appropriate centrifugal filter
device. b. Equilibrate a size-exclusion chromatography column (e.g., Superdex 200) with SEC
Buffer (e.g., 25 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT, 10% Glycerol). c. Load the
concentrated protein onto the SEC column. d. Run the chromatography at a constant flow rate
and collect fractions. e. Analyze the fractions by SDS-PAGE for purity. Pool the fractions
containing pure, monomeric TYK2.

4. Protein Concentration and Storage: a. Concentrate the final pure protein to the desired
concentration. b. Determine the final protein concentration using a spectrophotometer (A280)
or a protein assay (e.g., Bradford). c. Aliquot the protein, flash-freeze in liquid nitrogen, and
store at -80°C.

Protocol 3: TYK2 Kinase Activity Assay

This protocol is based on commercially available ADP-Glo™ kinase assay Kkits.

1. Reagents and Setup: a. Kinase Reaction Buffer (1X): 40 mM Tris-HCI, pH 7.5, 20 mM MgClz,
0.1 mg/mL BSA. b. Substrate: A suitable peptide substrate, such as IRS-1tide, at a final
concentration of 0.2 mg/mL. c. ATP: At a final concentration appropriate for the assay (e.g., 10
uM). d. TYK2 Enzyme: Dilute the purified TYK2 in Kinase Reaction Buffer to the desired
working concentration. e. Test Compound: Prepare serial dilutions of the inhibitor in the
appropriate solvent (e.g., DMSO).
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2. Assay Procedure: a. In a 384-well plate, add the test compound or vehicle (DMSO). b. Add
the TYK2 enzyme to all wells except the "no enzyme" control. c. Initiate the kinase reaction by
adding a mixture of the substrate and ATP. d. Incubate the plate at 30°C for a specified time
(e.g., 60 minutes). e. Terminate the reaction and measure the amount of ADP produced by
adding the ADP-Glo™ Reagent and following the manufacturer's instructions. f. Read the
luminescence on a plate reader. g. Calculate the percent inhibition for each compound
concentration and determine the ICso value by fitting the data to a dose-response curve.

Conclusion

The protocols and data presented provide a robust framework for the successful expression
and purification of active TYK2 protein. The use of a baculovirus expression system coupled
with a two-step affinity and size-exclusion chromatography purification strategy is effective for
obtaining high-purity, active enzyme suitable for a variety of research and drug discovery
applications. Careful optimization of expression and purification conditions will ensure the
highest possible yield and activity of the final protein product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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